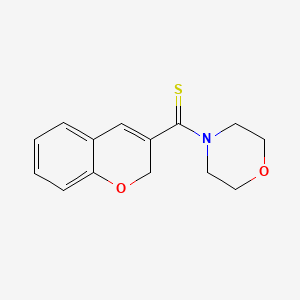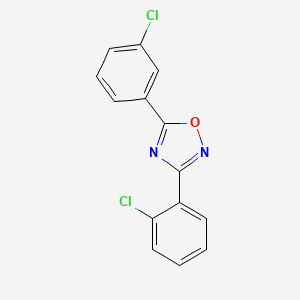
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and anticonvulsant properties.
科学的研究の応用
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, it has been reported to exhibit anticonvulsant activity by modulating the activity of GABA receptors in the brain.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. For example, its anti-inflammatory activity is thought to be mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various inflammatory genes. Its antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell membrane. Its anticonvulsant activity is thought to be mediated by its interaction with GABA receptors in the brain.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. In addition, it has been shown to modulate the activity of GABA receptors in the brain, leading to its anticonvulsant activity.
実験室実験の利点と制限
One of the advantages of using 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activity, which makes it a promising lead compound for drug development. Furthermore, its synthesis is relatively simple and can be achieved through various methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo. Additionally, its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
将来の方向性
There are several potential future directions for the study of 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and molecular targets in the body. This may lead to the development of more potent and selective analogs with improved efficacy and safety profiles. Another direction is to explore its potential applications in other therapeutic areas, such as cancer and neurodegenerative diseases. Additionally, the development of novel synthetic methods for the preparation of this compound may lead to improved yields and purity, making it more accessible for further research.
合成法
The synthesis of 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-chlorobenzohydrazide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzohydrazide with 3-chlorobenzoyl isocyanate in the presence of a base such as pyridine. The yield of the product varies depending on the reaction conditions and the purity of the starting materials.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-3-4-9(8-10)14-17-13(18-19-14)11-6-1-2-7-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOIDIMLSQQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
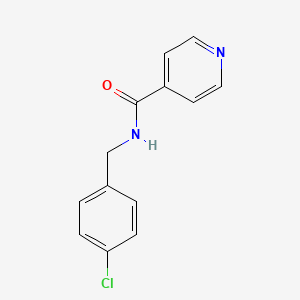
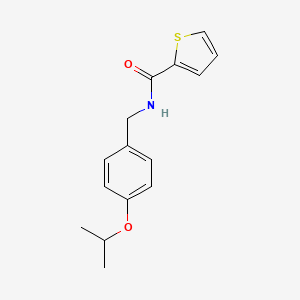
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)
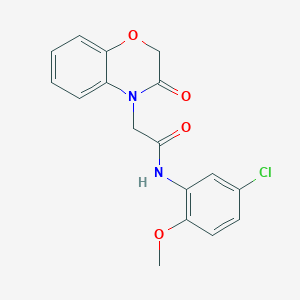
![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
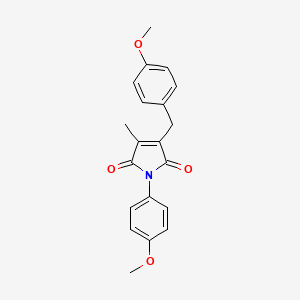
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
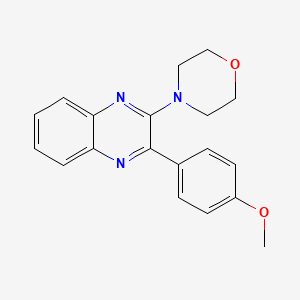
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
